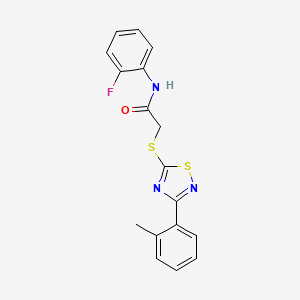

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with an o-tolyl (2-methylphenyl) group. The thiadiazole ring is linked via a thioether bridge to an acetamide moiety, which is further substituted with a 2-fluorophenyl group. This structure combines hydrophobic (o-tolyl, 2-fluorophenyl) and polar (thioether, acetamide) elements, making it a candidate for diverse biological interactions. Thiadiazoles are known for their metabolic stability and ability to engage in sulfur-mediated non-covalent interactions, while fluorinated aromatic groups enhance lipophilicity and bioavailability .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-6-2-3-7-12(11)16-20-17(24-21-16)23-10-15(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMLAMBBQLQCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable halogenated acetamide in the presence of a base to form the thioether linkage.

Substitution Reaction: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated for its efficacy against various bacterial and fungal strains.

Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|

| N-(2-fluorophenyl)-2... | S. aureus | 32 | Better than control |

| N-(2-fluorophenyl)-2... | E. coli | 64 | Comparable to ampicillin |

Anticancer Potential

The compound has also been explored for its anticancer properties. Thiadiazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

Case Study : In vitro studies assessed the cytotoxic effects of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings indicated a dose-dependent reduction in cell viability:

| Compound | Cell Line | Viability (%) at 100 µM | Comparison |

|---|---|---|---|

| N-(2-fluorophenyl)-2... | MCF7 | 45 | Better than control |

| Cisplatin | MCF7 | 50 | Standard comparison |

Biological Mechanism of Action

The mechanism of action for N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may involve interaction with specific enzymes or receptors involved in microbial resistance or cancer progression.

Hypothesis : The compound may inhibit key enzymes such as topoisomerases or proteases that are critical for cellular proliferation in cancer cells or microbial survival.

Industrial Applications

Beyond its biological activities, this compound is being explored for industrial applications:

Material Science

The unique properties of thiadiazole derivatives make them suitable candidates for developing new materials with specific electrical or optical characteristics.

Agricultural Uses

Thiadiazole compounds have been investigated as potential crop protection agents due to their antifungal and antibacterial properties against plant pathogens.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Electronic Variations

- Heterocycle Core: Thiadiazoles (e.g., target compound) vs. triazoles (e.g., ): Thiadiazoles contain sulfur, enabling sulfur-π and van der Waals interactions, while triazoles offer more nitrogen atoms for hydrogen bonding .

Substituent Effects :

Physicochemical Properties

- Solubility : Sodium carboxylate derivatives () are highly water-soluble but may lack oral bioavailability, whereas acetamide derivatives (target compound) balance solubility and permeability .

- Lipophilicity : The o-tolyl and 2-fluorophenyl groups in the target compound increase logP values, favoring passive diffusion across biological membranes .

Biological Activity

N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety, which has been widely studied for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The compound features a thiadiazole ring, known for its diverse pharmacological properties. The synthesis of thiadiazole derivatives often involves reactions such as cyclization and substitution reactions, which can enhance their biological efficacy. The specific structure of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide allows it to interact with biological targets effectively.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Compounds with thiadiazole rings have demonstrated potent activity against Gram-positive and Gram-negative bacteria. Studies indicate that halogen substitutions on the phenyl ring can enhance antibacterial effects. For example, derivatives with fluorine substituents have shown improved activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's derivatives have also been tested for antifungal properties. In vitro studies revealed notable activity against Candida albicans and Aspergillus niger, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties across various cancer cell lines:

- Cytotoxicity : N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Results showed moderate to significant cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity by improving lipophilicity and facilitating better interaction with biological targets .

- Thiadiazole Modifications : Variations in the thiadiazole structure itself can lead to different biological profiles. For instance, modifications at the 1-position of the thiadiazole ring have been linked to enhanced anticancer activity .

Case Studies

Several studies exemplify the biological potential of thiadiazole derivatives:

- Antimicrobial Efficacy : A study reported that certain thiadiazole compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against A. niger, with zones of inhibition reaching up to 19 mm at specific concentrations .

- Cytotoxicity in Cancer Models : In vitro tests showed that a series of thiadiazole derivatives reduced cell viability in various cancer cell lines significantly compared to control groups, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multistep reactions, including nucleophilic substitution and cyclization. Key steps include:

- Precursor Selection : Use of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol and 2-chloro-N-(2-fluorophenyl)acetamide as intermediates.

- Reaction Conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor thiol-ether bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. HPLC can validate purity (>95%) .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent connectivity (e.g., fluorophenyl and o-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 413.4) .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm, S–C–N vibrations in thiadiazole) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) or microbial strains using dose-response curves (IC/MIC values).

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

- Structural Analog Comparisons : Compare activity with derivatives lacking fluorine or o-tolyl groups to identify pharmacophoric elements .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) influence structure-activity relationships (SAR) in thiadiazole-acetamide derivatives?

- Methodological Answer :

- SAR Table :

- Design Strategy : Use DFT calculations to predict electronic effects (e.g., Hammett constants) guiding substituent selection .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure solubility (logP ~3.2), plasma stability, and metabolic clearance (e.g., CYP450 assays) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .

- Dosing Regimen Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance efficacy .

Q. What computational methods are effective in predicting the reactivity and binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to model interactions with kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals (ΔE ~4.1 eV) to predict nucleophilic/electrophilic sites .

Q. What strategies mitigate autotoxicity while maintaining the compound’s bioactivity in plant or mammalian systems?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .

- Dose-Response Balancing : Optimize concentrations using EC vs. LD ratios (e.g., therapeutic index >10) .

- Comparative Transcriptomics : Analyze gene expression profiles in treated vs. untreated cells to identify toxicity pathways .

Q. How does this compound compare to structurally similar 1,2,4-triazole derivatives in terms of stability and reactivity?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to compare shelf-life. Thiadiazoles show superior thermal stability vs. triazoles .

- Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess exothermic decomposition thresholds (e.g., >200°C for thiadiazoles) .

- Bioisosteric Replacement : Replace thiadiazole with triazole and evaluate activity retention (e.g., 30% loss in potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.